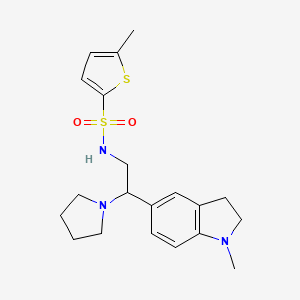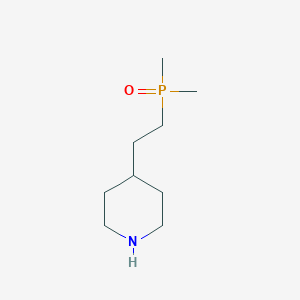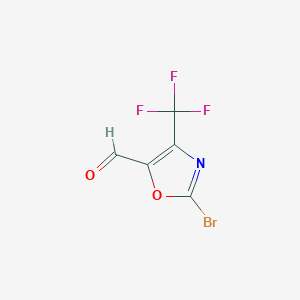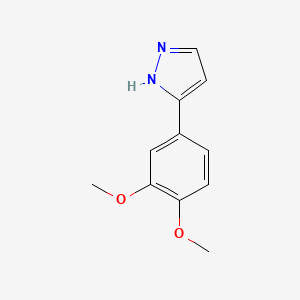
4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a phenyl group (a benzene ring), a carboxamide group (a carbonyl group attached to an amine), and a 2-methoxyethoxy methyl group .
科学的研究の応用
Stereochemistry and Pharmacology
The structural analogs of piracetam, which are based on the pyrrolidin-2-one pharmacophore, have garnered significant interest for their potential as central nervous system agents. These compounds, particularly the enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), have shown promise in facilitating memory processes and attenuating cognitive function impairments associated with trauma, age, or pathologies. Notably, the stereochemistry of these molecules directly influences their biological properties, with specific configurations of the stereocenters correlating to enhanced pharmacological advantages. Consequently, the preparation of single stereoisomers and the purification of drug substances to eliminate less active enantiomers are crucial steps to optimize their therapeutic efficacy Veinberg et al., 2015.
Gastrointestinal Diagnostics and Treatment
Metoclopramide, a compound structurally similar to the mentioned chemical, has been utilized in gastrointestinal diagnostics and treating various vomiting types and a range of functional and organic gastrointestinal disorders. It has shown efficacy in radiological identification of lesions in the small intestine, facilitating procedures like duodenal intubation, and easing endoscopy in cases of upper gastrointestinal hemorrhage. Despite its therapeutic benefits, the side effects, particularly extrapyramidal reactions, necessitate cautious usage, especially in young subjects or when excessive doses are administered Pinder et al., 2012.
Hormone Metabolism and Cancer Prevention
The metabolism of estrogens into chemically reactive metabolites and their subsequent O-methylation into less polar ethers has implications for cancer prevention, particularly in hormone-sensitive cancers like breast cancer. 2-methoxyestradiol, a product of this pathway, has demonstrated antitumorigenic and antiangiogenic effects. The endogenous formation of this compound, and its precursor 2-hydroxyestradiol, may offer a protective effect against estrogen-induced cancers. The specific molecular mechanisms and the role of potential intracellular receptors or effectors unique to 2-methoxyestradiol warrant further research Zhu & Conney, 1998.
作用機序
Target of Action
The compound, also known as 4-(2-methoxyethoxymethyl)-N-phenylpiperidine-1-carboxamide, primarily targets Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) . NEP is an enzyme that breaks down natriuretic peptides, while ACE is involved in the renin-angiotensin system which regulates blood pressure.
Mode of Action
This compound acts as an inhibitor for both NEP and ACE . By inhibiting these enzymes, it increases the availability of natriuretic peptides that exhibit vasodilatory effects and possibly tissue protective effects . This dual mechanism of action can lead to significant changes in the cardiovascular system.
Biochemical Pathways
The inhibition of NEP and ACE affects the biochemical pathways related to blood pressure regulation and fluid balance . The increased availability of natriuretic peptides due to NEP inhibition can lead to vasodilation and increased urine output. Simultaneously, the inhibition of ACE can reduce the formation of angiotensin II, a potent vasoconstrictor, thereby further contributing to the reduction of blood pressure.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By increasing the availability of natriuretic peptides and reducing the levels of angiotensin II, it can cause vasodilation and decrease blood pressure . These effects can be beneficial in conditions such as hypertension and heart failure.
特性
IUPAC Name |
4-(2-methoxyethoxymethyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-11-12-21-13-14-7-9-18(10-8-14)16(19)17-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXKBJTVCUDCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)
![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
